1-methyl-4-phenyl-3-(1-(quinoline-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-PHENYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazolone core, a quinoline moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-PHENYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline-2-carbonyl chloride, which is then reacted with piperidine to form the quinoline-2-carbonyl piperidine intermediate. This intermediate is further reacted with 1-methyl-4-phenyl-1,2,4-triazolone under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-PHENYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-METHYL-4-PHENYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-4-PHENYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperidine ring can interact with various receptors, modulating their activity. The triazolone core can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A neurotoxin used in research to model Parkinson’s disease.
Quinoline derivatives: A class of compounds with diverse biological activities, including antimalarial and anticancer properties.
Piperidine derivatives: Compounds with various pharmacological activities, including analgesic and antipsychotic effects.
Uniqueness
1-METHYL-4-PHENYL-3-[1-(QUINOLINE-2-CARBONYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its combination of a triazolone core, a quinoline moiety, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H23N5O2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-methyl-4-phenyl-5-[1-(quinoline-2-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C24H23N5O2/c1-27-24(31)29(19-8-3-2-4-9-19)22(26-27)18-13-15-28(16-14-18)23(30)21-12-11-17-7-5-6-10-20(17)25-21/h2-12,18H,13-16H2,1H3 |
InChI Key |
JYOKDOXHBZGJMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.